molecular formula C21H22ClN3O B2999979 8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189706-31-7

8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Numéro de catalogue B2999979
Numéro CAS: 1189706-31-7
Poids moléculaire: 367.88
Clé InChI: QUPFZIJJGPKKQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as CT-3, is a synthetic compound that belongs to the class of spirocyclic compounds. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of various neurological disorders.

Applications De Recherche Scientifique

ORL1 Receptor Agonists

The compound has been identified as part of a series of ligands with high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, including variations of the triazaspirodecane structure, exhibit moderate to good selectivity against opioid receptors and behave as full agonists in biochemical assays. This finding is crucial for understanding the interaction with the ORL1 receptor and developing potential therapeutic agents targeting this pathway (Röver et al., 2000).

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors

Another significant application involves its role as a scaffold for developing pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes. These enzymes are crucial for the treatment of anemia. The compounds derived from the triazaspirodecane structure have been optimized for PHD2 inhibition and possess an optimal PK/PD profile. This class of compounds, termed spirohydantoins, demonstrates a robust erythropoietin (EPO) upregulation in vivo, indicating their potential as short-acting PHD1-3 inhibitors for anemia treatment (Vachal et al., 2012).

Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors

The compound's derivatives have been explored for their potential as epidermal growth factor receptor inhibitors. Specifically, certain benzylidine derivatives containing the thiazolidinone ring system have demonstrated moderate antiproliferative activity against the MCF-7 cell line in vitro. This suggests their potential utility in designing new inhibitors targeting cancer cells (Fleita et al., 2013).

Antipsychotic Agents

The structural derivatives have been assessed for their antipsychotic properties. Specifically, 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and related compounds have shown promising antipsychotic profiles in biochemical and behavioral pharmacological test models. This exploration opens pathways for the development of new antipsychotic medications with potentially reduced neurological side effects (Wise et al., 1985).

Propriétés

IUPAC Name

8-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-15-6-8-16(9-7-15)19-20(26)24-21(23-19)10-12-25(13-11-21)14-17-4-2-3-5-18(17)22/h2-9H,10-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPFZIJJGPKKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.